molecular formula C20H25N5O6S B1679213 Pelitrexol CAS No. 446022-33-9

Pelitrexol

Numéro de catalogue: B1679213
Numéro CAS: 446022-33-9
Poids moléculaire: 463.5 g/mol
Clé InChI: QXOPTIPQEVJERB-JQWIXIFHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le Pelitrexol est un médicament à petite molécule appartenant à la classe des composés organiques connus sous le nom d'acide glutamique et ses dérivés. Il s'agit d'un inhibiteur de la formyltransférase glycinamide ribonucléotide (GARFT), une enzyme de la biosynthèse des purines. Le this compound a été utilisé dans des essais cliniques pour le traitement de divers cancers, notamment le cancer colorectal et le cancer du poumon non à petites cellules .

Applications De Recherche Scientifique

Pelitrexol has been extensively studied for its potential applications in cancer treatment. It has been used in clinical trials for the treatment of metastatic colorectal cancer and non-small cell lung cancer. This compound inhibits the activity of glycinamide ribonucleotide formyltransferase, which is essential for purine nucleotide biosynthesis. This inhibition leads to a reduction in the purine nucleotide pool required for DNA synthesis, thereby inhibiting cell proliferation .

Safety and Hazards

Pelitrexol is not classified as a hazardous substance or mixture .

Mécanisme D'action

Target of Action

Pelitrexol, also known as AG2037, is an inhibitor of glycinamide ribonucleotide formyltransferase (GARFT) . GARFT is a purine biosynthetic enzyme, playing a crucial role in the synthesis of purine nucleotides, which are essential components of DNA and RNA.

Mode of Action

It is known to inhibit mtorc1 by reducing the level of gtp-bound rheb , a mTORC1 obligate activator. This inhibition disrupts the normal functioning of the mTORC1 pathway, which plays a key role in cell growth, proliferation, and survival.

Biochemical Pathways

This compound affects the purine biosynthesis pathway by inhibiting the activity of GARFT . It also impacts the mTORC1 pathway, a central regulator of cell metabolism, growth, proliferation, and survival . The disruption of these pathways can lead to the inhibition of tumor growth and proliferation.

Result of Action

This compound has shown robust tumor growth suppression in preclinical models . By inhibiting key biochemical pathways, it disrupts the normal functioning of cancer cells, leading to their growth arrest and potentially inducing apoptosis.

Analyse Biochimique

Biochemical Properties

Pelitrexol plays a crucial role in biochemical reactions by inhibiting the activity of glycinamide ribonucleotide formyltransferase (GARFT), the first folate-dependent enzyme in the de novo purine synthesis pathway . This inhibition reduces the pool of purine nucleotides required for DNA replication and RNA transcription, leading to cell cycle arrest in the S-phase and ultimately inhibiting tumor cell proliferation . This compound interacts with GARFT and other biomolecules involved in purine synthesis, disrupting the normal biochemical processes essential for cell growth and division .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. By inhibiting GARFT, this compound reduces the availability of purine nucleotides, which are critical for DNA replication and RNA transcription . This leads to cell cycle arrest in the S-phase, preventing cells from progressing through the cell cycle and proliferating . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the synthesis of purine nucleotides . These effects are particularly pronounced in rapidly dividing tumor cells, making this compound a potent anti-cancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to and inhibition of glycinamide ribonucleotide formyltransferase (GARFT) . By inhibiting this enzyme, this compound disrupts the de novo purine synthesis pathway, reducing the pool of purine nucleotides available for DNA replication and RNA transcription . This inhibition leads to cell cycle arrest in the S-phase and ultimately inhibits tumor cell proliferation . Additionally, this compound may influence gene expression by altering the availability of purine nucleotides, which are essential for the synthesis of nucleic acids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation can impact its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and long-term changes in cellular metabolism . Additionally, the stability of this compound in various conditions can influence its effectiveness in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor cell proliferation without causing significant toxicity . At higher doses, this compound can cause toxic or adverse effects, including damage to normal cells and tissues . Threshold effects have been observed, where the efficacy of this compound increases with dosage up to a certain point, beyond which toxicity becomes a concern . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in the de novo purine synthesis pathway, where it inhibits glycinamide ribonucleotide formyltransferase (GARFT) . This inhibition disrupts the synthesis of purine nucleotides, which are essential for DNA replication and RNA transcription . By reducing the availability of purine nucleotides, this compound affects metabolic flux and metabolite levels, leading to changes in cellular metabolism . Additionally, this compound may interact with other enzymes and cofactors involved in purine metabolism, further influencing metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . It may interact with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound within cells can influence its effectiveness and activity . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within the cell can influence its interactions with biomolecules and its overall effectiveness . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Méthodes De Préparation

Le Pelitrexol peut être synthétisé par un processus chimioenzymatique. La synthèse implique la différenciation enzymatique d'un stéréocentre éloigné dans la partie tétrahydroptérine à partir du groupe carbonyle terminal. L'introduction d'un ester oxalamide adjacent au stéréocentre améliore l'énantiosélectivité de l'enzyme pour l'hydrolyse à l'ester terminal, produisant l'acide S souhaité avec une pureté optique et un rendement élevés . Les méthodes de production industrielle du this compound ne sont pas largement documentées, mais la voie de synthèse chimioenzymatique offre une approche évolutive pour sa production.

Analyse Des Réactions Chimiques

Le Pelitrexol subit diverses réactions chimiques, notamment :

    Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

    Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du this compound.

    Substitution : Le this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le this compound a été largement étudié pour ses applications potentielles dans le traitement du cancer. Il a été utilisé dans des essais cliniques pour le traitement du cancer colorectal métastatique et du cancer du poumon non à petites cellules. Le this compound inhibe l'activité de la formyltransférase glycinamide ribonucléotide, qui est essentielle à la biosynthèse des nucléotides puriques. Cette inhibition entraîne une réduction du pool de nucléotides puriques nécessaires à la synthèse de l'ADN, inhibant ainsi la prolifération cellulaire .

Mécanisme d'action

Le this compound exerce ses effets en inhibant l'activité de la formyltransférase glycinamide ribonucléotide, une enzyme clé de la voie de la biosynthèse des purines de novo. Cette inhibition réduit le pool de nucléotides puriques nécessaires à la synthèse de l'ADN, ce qui entraîne l'inhibition de la prolifération cellulaire. Le this compound inhibe également la cible mammalienne de la rapamycine complexe 1 (mTORC1) en réduisant le niveau de Rheb lié au GTP, un activateur obligatoire de la mTORC1. Cette double inhibition de la biosynthèse des purines et de l'activité de la mTORC1 entraîne une suppression robuste de la croissance tumorale .

Comparaison Avec Des Composés Similaires

Le Pelitrexol est unique parmi les inhibiteurs de la GARFT en raison de son double mécanisme d'action, ciblant à la fois la biosynthèse des purines et l'activité de la mTORC1. Des composés similaires comprennent :

    Méthotrexate : Un autre médicament antifolate qui inhibe la dihydrofolate réductase, ce qui entraîne l'inhibition de la synthèse de l'ADN.

    Pemetrexed : Un antifolate multicible qui inhibe plusieurs enzymes impliquées dans le métabolisme du folate et la synthèse de l'ADN.

    Raltitrexed : Un inhibiteur de la thymidylate synthase qui cible également la voie du folate.

La capacité du this compound à inhiber à la fois la GARFT et la mTORC1 en fait un candidat prometteur pour la thérapie anticancéreuse, offrant une approche unique par rapport aux autres médicaments antifolates .

Propriétés

IUPAC Name

(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O6S/c1-9-6-14(18(29)23-12(19(30)31)3-5-15(26)27)32-13(9)4-2-10-7-11-16(22-8-10)24-20(21)25-17(11)28/h6,10,12H,2-5,7-8H2,1H3,(H,23,29)(H,26,27)(H,30,31)(H4,21,22,24,25,28)/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOPTIPQEVJERB-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)NC(CCC(=O)O)C(=O)O)CCC2CC3=C(NC2)N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)CC[C@H]2CC3=C(NC2)N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196245
Record name Pelitrexol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446022-33-9
Record name Pelitrexol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446022339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pelitrexol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12757
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pelitrexol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PELITREXOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHT6E8M4KP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pelitrexol
Reactant of Route 2
Pelitrexol
Reactant of Route 3
Pelitrexol
Reactant of Route 4
Pelitrexol
Reactant of Route 5
Reactant of Route 5
Pelitrexol
Reactant of Route 6
Pelitrexol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.